N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-12-6-4-5-7-14(12)16(19)17-10-15(18(2)3)13-8-9-20-11-13/h4-9,11,15H,10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCPUZVEEQEHTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylbenzamide is a synthetic organic compound with potential biological activity, particularly in medicinal chemistry. This compound features a thiophene ring, a dimethylamino group, and a benzamide structure, which may contribute to its pharmacological properties. The compound is being investigated for various biological activities, including anticancer and antimicrobial effects.
- IUPAC Name: this compound
- Molecular Formula: C16H20N2OS
- Molecular Weight: 288.4078 g/mol
- CAS Number: 954592-01-9
Anticancer Properties
Recent research has highlighted the potential of this compound as an anticancer agent. Studies indicate that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and survival.
Case Study:
A study conducted on various benzamide derivatives demonstrated that certain structural modifications could enhance the activity against human cancer cell lines. For example, compounds incorporating thiophene rings exhibited increased potency due to their ability to interact with cellular receptors and enzymes involved in tumor growth regulation.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Thiophene-containing compounds have been reported to exhibit significant activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymatic processes.
Research Findings:
In vitro studies have shown that similar benzamide derivatives possess broad-spectrum antibacterial activity. For instance, compounds with a dimethylamino group have been linked to enhanced interaction with bacterial targets, leading to increased efficacy against resistant strains .
The biological activity of this compound can be attributed to its ability to modulate specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer metabolism or bacterial growth.
- Receptor Interaction: It may bind to cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
- Membrane Disruption: The presence of the thiophene ring may facilitate interactions with lipid membranes, leading to increased permeability and cell death in microbial organisms.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Note: Molecular weight for the furan analog is estimated based on structural similarity.
Key Findings:
Substituent Effects on Polarity and Reactivity
- The 2-methoxybenzamide analog (CAS 946373-55-3) exhibits higher polarity due to the electron-withdrawing methoxy group, which may enhance solubility in polar solvents compared to the target compound’s 2-methyl group .
- The sulfonamide analog (CAS 946304-21-8) has a significantly higher molecular weight (352.5 g/mol) and polarity due to the sulfonyl group, making it more suitable for aqueous-phase reactions or protein binding studies .
Synthetic Accessibility highlights a synthetic route for thiophene-containing analogs via nucleophilic substitution between amines and acyl chlorides/bromides. The target compound could be synthesized similarly using 2-methylbenzoyl chloride and 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine .
Preparation Methods
Thiophene Ethylamine Backbone Construction
The thiophen-3-yl ethylamine moiety is a critical intermediate. Patent CN102020631B outlines a five-step synthesis of 2-thiophene ethylamine starting from thiophene and N,N-dimethylformamide (DMF). Adapting this approach:
Amide Coupling with 2-Methylbenzoyl Chloride
The final step involves coupling the ethylamine intermediate with 2-methylbenzoic acid derivatives. Two predominant methods emerge:
- Acyl Chloride Route : Reacting 2-methylbenzoyl chloride with the amine in dichloromethane (DCM) or THF, using triethylamine (TEA) as a base.
- Yield: 75–90% after purification.
- Carbodiimide-Mediated Coupling : Employing EDCI/HOBt in DMF to activate 2-methylbenzoic acid, followed by amine addition.
Optimization of Reaction Conditions
Temperature and Stoichiometry
- Amination Steps : Elevated temperatures (120–140°C) under inert atmospheres (N₂/O₂) prevent oxidation byproducts.
- Stoichiometric Ratios : Excess dimethylamine (1.5–2.0 equiv) ensures complete reductive amination.
Comparative Analysis of Synthetic Routes
Byproduct Formation and Mitigation
Common Byproducts
Purification Techniques
- Flash Chromatography : Silica gel with petroleum ether/ethyl acetate (3:1 to 1:1) effectively isolates the target compound.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 186–188°C).
Mechanistic Insights
Reductive Amination Pathway
The aldehyde intermediate undergoes nucleophilic attack by dimethylamine, forming an imine intermediate, which is subsequently reduced to the secondary amine. NaBH₄ selectively reduces the C=N bond without affecting the thiophene ring.
Amide Bond Formation
In EDCI/HOBt-mediated coupling, the carboxylic acid is activated as an O-acylisourea intermediate, which reacts with the amine to form the amide. Competing hydrolysis is minimized in anhydrous DMF.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Scalability and Industrial Relevance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
